N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
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Overview
Description
Compounds with nitrophenyl groups are generally aromatic compounds that contain one or more nitro functional groups (−NO2). The nitro group is strongly electron-withdrawing .
Synthesis Analysis
While specific synthesis methods for “N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide” are not available, nitrophenyl compounds are typically synthesized by nitration, which involves a mixture of nitric acid and sulfuric acid .Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Nitrophenyl compounds can undergo various chemical reactions due to the presence of the nitro group. For example, they can participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, the density, boiling point, vapor pressure, and other properties can be measured .Scientific Research Applications
Novel Synthetic Approaches
A novel synthetic route for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing the versatility of nitroaryl oxiranes in synthesizing complex amide structures, which may include derivatives similar to the compound of interest (Mamedov et al., 2016).
Biological Activity and Potential Applications
- The study on hybrid arylisoxazole‐chromenone carboxamides evaluated their cholinesterase inhibitory activity, showing potential applications in Alzheimer's disease treatment. Although not directly mentioning N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide, this research indicates the potential of structurally related compounds in medicinal chemistry (Saeedi et al., 2020).
Antidiabetic Screening
Compounds structurally similar to the one have been synthesized and evaluated for their antidiabetic activity, underscoring the importance of nitrophenyl derivatives in developing new therapeutic agents (Lalpara et al., 2021).
CFTR Potentiation
Research on quinolinone-3-carboxamide derivatives, including those with nitrophenyl groups, has identified potent CFTR potentiators, contributing to cystic fibrosis treatment. This highlights the broader applicability of nitrophenyl carboxamides in addressing genetic disorders (Hadida et al., 2014).
Zinc Complex Formation
A study on zinc complexes of a new N3O ligand suggests that compounds containing nitrophenyl groups may also play a role in developing metal-based drugs or probes for biochemical applications (Calvo & Vahrenkamp, 2005).
Safety And Hazards
properties
IUPAC Name |
N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-15(17-11-5-3-6-12(9-11)18(21)22)14-8-10-4-1-2-7-13(10)16(20)23-14/h1-7,9,14H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGUTOODNPWIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
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